molecular formula C8H14O3 B1584579 Ethyl 3-ethoxy-2-butenoate CAS No. 998-91-4

Ethyl 3-ethoxy-2-butenoate

Cat. No. B1584579
CAS RN: 998-91-4
M. Wt: 158.19 g/mol
InChI Key: ZOCYCSPSSNMXBU-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-2-butenoate is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .


Molecular Structure Analysis

The InChI code for Ethyl 3-ethoxy-2-butenoate is 1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-ethoxy-2-butenoate has a density of 1.0±0.1 g/cm3, a boiling point of 209.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has a molar refractivity of 42.5±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 163.9±3.0 cm3 .

Scientific Research Applications

Synthesis of Heterocycles

  • Reactivity studies have shown that compounds derived from ethyl 3-ethoxy-2-butenoate can be used to synthesize polyfunctionalized heterocyclic compounds. This is achieved through reactions with binucleophiles like hydrazine and hydroxylamine, indicating the potential for creating diverse chemical structures (Braibante et al., 2002).

Wittig Condensations

  • Ethyl 3-ethoxy-4-(triphenylphosphoranylidene)-2-butenoate, a derivative of ethyl 3-ethoxy-2-butenoate, is used in Wittig condensations with α,β-unsaturated carbonyl compounds. This process yields alkatrienoates and can be an alternative method for preparing unsaturated conjugated β-keto esters (Moorhoff, 2002).

Synthesis of Tetrahydropyridines

  • A phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate, a related compound, results in the formation of highly functionalized tetrahydropyridines. This reaction demonstrates the compound's utility in synthesizing complex organic structures with regioselectivity and high diastereoselectivities (Zhu et al., 2003).

Chelate Synthesis

  • Research has shown that derivatives of ethyl 3-ethoxy-2-butenoate can be utilized in chelate synthesis, producing compounds like 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine. This showcases its application in synthesizing complex molecules with potential pharmaceutical relevance (Dorokhov et al., 1995).

Gamma Substitution Reactions

  • Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a compound related to ethyl 3-ethoxy-2-butenoate, demonstrates selective gamma substitution reactions. This underscores the versatility of such compounds in organic synthesis, particularly in selective substitution reactions (Albaugh-Robertson & Katzenellenbogen, 1982).

Mass Spectrometric Studies

  • Mass spectrometric studies of isomeric methyl ethyl esters of 2-methylmaleic acid, which include compounds similar to ethyl 3-ethoxy-2-butenoate, provide insights into their distinct ionization behaviors. Such research is valuable for understanding the fundamental properties of these compounds (Tamiri et al., 2003).

Safety And Hazards

Ethyl 3-ethoxy-2-butenoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

ethyl (E)-3-ethoxybut-2-enoate
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InChI

InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCYCSPSSNMXBU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID8075174, DTXSID501303315
Record name 2-Butenoic acid, 3-ethoxy-, ethyl ester
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Record name Ethyl (2E)-3-ethoxy-2-butenoate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 3-ethoxy-2-butenoate

CAS RN

57592-45-7, 998-91-4, 5331-73-7
Record name Ethyl (2E)-3-ethoxy-2-butenoate
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Record name Ethyl 3-ethoxy-2-butenoate
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Record name Ethyl 3-ethoxy-2-butenoate
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Record name 2-Butenoic acid, 3-ethoxy-, ethyl ester
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Record name Ethyl 3-ethoxy-2-butenoate
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Record name 2-Butenoic acid, 3-ethoxy-, ethyl ester, (2Z)
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Synthesis routes and methods

Procedure details

To a solution of ethylacetoacetate (2.7 kg, 20.74 mol) in ethanol (4 L) was added conc. H2SO4 (4 ml) at 25° C. under a nitrogen atmosphere. The mixture was heated to 50° C. before adding triethylorthoformate (3073.6 g, 20.74 mol) drop wise. The mixture was stirred at 50° C. for 16 h. The mixture was concentrated under reduced pressure to give the title compound (2.8 kg, 85%) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 4.9 (s, 1H), 4.1 (m, 2H), 3.7 (m, 2H), 2.2 (s, 3H), 1.2 (m, 3H), 1.1 (m, 3H).
Quantity
2.7 kg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
3073.6 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-ethoxy-2-butenoate
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Ethyl 3-ethoxy-2-butenoate
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Ethyl 3-ethoxy-2-butenoate
Reactant of Route 4
Ethyl 3-ethoxy-2-butenoate
Reactant of Route 5
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Ethyl 3-ethoxy-2-butenoate

Citations

For This Compound
7
Citations
M Hatanaka, Y Himeda, R Imashiro… - The Journal of …, 1994 - ACS Publications
… Ethyl 4-bromo-3-ethoxy-2butenoate (60.0 g, 0.253 mol), prepared from ethyl 3-ethoxy-2butenoate (2) according to the literature method,20 was treated with triphenylphosphine (66.4 g, …
Number of citations: 49 pubs.acs.org
CS Tomooka, H Liu, HW Moore - The Journal of Organic …, 1996 - ACS Publications
… 2 An improved seven-step synthesis (11% overall yield) starting from commercially available ethyl 3-ethoxy-2-butenoate was recently reported by Wadsworth and Losch. 3 The …
Number of citations: 34 pubs.acs.org
H Wang, D Hesek, M Lee, E Lastochkin… - Journal of natural …, 2016 - ACS Publications
… This reaction allowed reagent 5 to react with ethyl 3-ethoxy-2-butenoate (7) in the presence of sodium in methanol, under reflux for 24 h. Compound 4 was prepared by reaction C, …
Number of citations: 15 pubs.acs.org
KS Kochhar, HW Pinnick - The Journal of Organic Chemistry, 1984 - ACS Publications
… distilled to give 59.8 g (95%) of ethyl 3-ethoxy-2-butenoate as a clear liquid that solidified … -51-0; ethyl 3-ethoxy-2-butenoate, 998-91-4; ethyl 4-bromo-3-ethoxy-2-butenoate, 1116-50-3. …
Number of citations: 42 pubs.acs.org
S Wang - 1990 - search.proquest.com
… The reaction also appears to lack generality, since certain substrates which would be expected to react, such as ethyl-3-ethoxy-2-butenoate, 3-methoxy-4-methyl-3-penten-2-one and …
Number of citations: 2 search.proquest.com
GW Morrow - 1988 - search.proquest.com
… In addition, the reaction appears to lack generality, since certain substrates which would be expected to react, such as ethyl-3-ethoxy-2-butenoate, 3-methoxy4-methyl-3-penten-2-one …
Number of citations: 3 search.proquest.com
TR Hoye, AS Magee, RE Rosen - The Journal of Organic …, 1984 - ACS Publications
Given the ready availability and widespread use of 6-alkyl Hagemann’s esters as building blocks for organic synthesis, it is remarkable (if not disconcerting) that no one has reported the …
Number of citations: 10 pubs.acs.org

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